![molecular formula C11H13NO5S B1440186 methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 1160474-62-3](/img/structure/B1440186.png)
methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
The compound is a benzoxazine derivative with a methylsulfonyl group. Benzoxazines are a type of heterocyclic compound that have been studied for their potential applications in various fields, including materials science and medicinal chemistry . The methylsulfonyl group is a common functional group in organic chemistry, known for its stability and inertness .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Given that this is a benzoxazine derivative, it might share some properties with other benzoxazines, such as stability and resistance to heat .Scientific Research Applications
Anti-Inflammatory Applications
This compound has been studied for its potential anti-inflammatory properties. Derivatives of the methylsulfonyl phenyl group have shown promise in inhibiting COX enzymes, which play a significant role in the inflammatory process . The ability to modulate these enzymes could make this compound a valuable asset in the development of new anti-inflammatory medications.
Antimicrobial Activity
Research indicates that certain indole derivatives of the methylsulfonyl phenyl group possess antimicrobial activities . These compounds could be used to combat a range of bacterial pathogens, offering a new avenue for antibiotic development, especially in an era where antibiotic resistance is a growing concern.
Dietary Supplement Research
While not directly related to the exact compound , its structural relative, Methylsulfonylmethane (MSM), has been widely used as a dietary supplement. MSM is recognized for its anti-inflammatory and antioxidant capacities, which suggests that the methylsulfonyl group in our compound of interest may also contribute to similar health benefits .
Oxidative Stress Reduction
Compounds containing the methylsulfonyl group have been associated with reducing oxidative stress and improving antioxidant capacity. This suggests that our compound could be researched further for its efficacy in combating oxidative stress-related diseases .
Joint and Muscle Health
The structural similarities with MSM, which is known to improve joint and muscle pain, hint at the potential for our compound to be used in treatments aimed at enhancing joint and muscle health, possibly aiding in recovery from physical exertion or injury .
Safety and Toxicology Studies
As a derivative of substances that are Generally Recognized As Safe (GRAS), this compound could be subjected to safety and toxicology studies to determine its tolerability and safe dosage levels for potential therapeutic use .
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c1-16-11(13)8-3-4-10-9(7-8)12(5-6-17-10)18(2,14)15/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVLBQGSTSUBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN2S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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